

Spectroscopic and Analytical Profile of 4-Iodopyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodopyridine-3-carbonitrile**

Cat. No.: **B1352713**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **4-Iodopyridine-3-carbonitrile** (also known as 4-iodonicotinonitrile), a key building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible domains, this guide presents a combination of predicted data, analysis of a structurally related compound (4-Iodopyridine), and detailed, generalized experimental protocols applicable for obtaining the necessary spectroscopic information.

Spectroscopic Data

The structural characterization of **4-Iodopyridine-3-carbonitrile** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed (for analogous compounds) quantitative data for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Iodopyridine-3-carbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.8	Doublet	~5.0	H-2
~8.6	Singlet	-	H-6
~7.5	Doublet	~5.0	H-5

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Iodopyridine-3-carbonitrile**

Chemical Shift (δ) ppm	Assignment
~155	C-2
~152	C-6
~135	C-5
~116	C-3
~115	-CN
~100	C-4

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for **4-Iodopyridine-3-carbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230 - 2210	Strong, Sharp	C≡N stretch (Nitrile)
~1600 - 1450	Medium - Strong	C=C and C≡N stretching vibrations (Pyridine ring)
~1200 - 1000	Medium	C-H in-plane bending
~850 - 750	Strong	C-H out-of-plane bending
~600 - 500	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-Iodopyridine-3-carbonitrile**

m/z	Ion
230	[M] ⁺ (Molecular Ion)
203	[M-HCN] ⁺
127	[I] ⁺
103	[M-I] ⁺
76	[C ₅ H ₄ N] ⁺

Note: Predicted fragmentation patterns are based on typical fragmentation of iodo-substituted pyridines and nitriles.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Protocol for ^1H and ^{13}C NMR Spectroscopy of Pyridine Derivatives

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Iodopyridine-3-carbonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.
- Data Acquisition for ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- Data Acquisition for ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

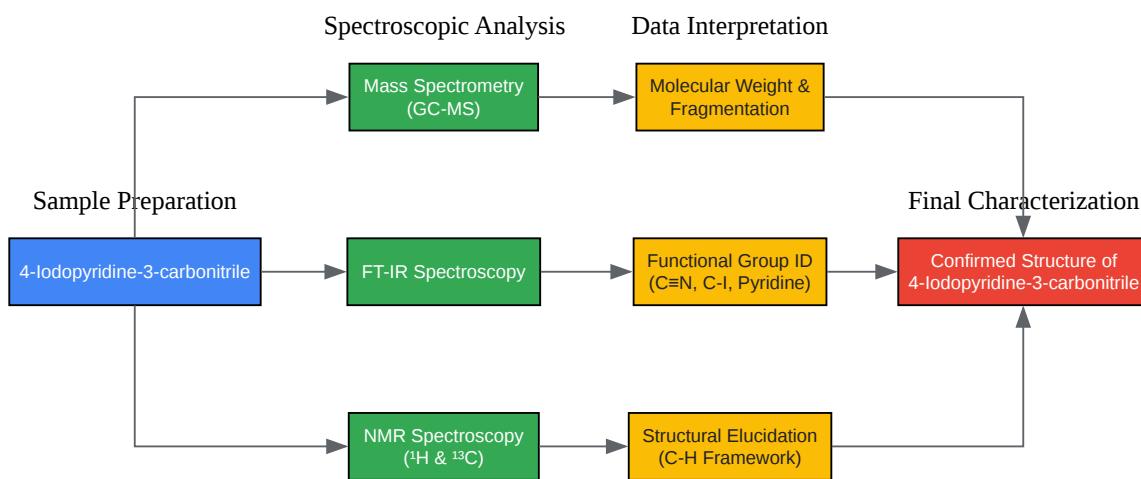
FT-IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: Place a small amount of the solid **4-Iodopyridine-3-carbonitrile** powder directly onto the ATR crystal (e.g., diamond or germanium).

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum will be in terms of absorbance or transmittance. Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry


Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-Iodopyridine-3-carbonitrile** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Gas Chromatography Method:
 - Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250 °C).
 - Column: Use a capillary column suitable for the separation of polar aromatic compounds (e.g., a DB-5ms or equivalent).
 - Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
 - Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

- Mass Spectrometry Method:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
- Data Analysis: Identify the peak corresponding to **4-Iodopyridine-3-carbonitrile** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Iodopyridine-3-carbonitrile**.

[Click to download full resolution via product page](#)

*Analytical workflow for **4-Iodopyridine-3-carbonitrile**.*

This guide serves as a foundational resource for the analytical characterization of **4-Iodopyridine-3-carbonitrile**. While direct experimental data remains elusive in readily available sources, the provided predictions and standardized protocols offer a robust framework for researchers to obtain and interpret the necessary spectroscopic information for this important chemical entity.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-Iodopyridine-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352713#spectroscopic-data-nmr-ir-ms-for-4-iodopyridine-3-carbonitrile\]](https://www.benchchem.com/product/b1352713#spectroscopic-data-nmr-ir-ms-for-4-iodopyridine-3-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com